Dimethyl vinylphosphonate (DMVP) is a reactive organophosphorus monomer featuring a vinyl group amenable to polymerization and a dimethyl phosphonate moiety. This structure makes it a key building block for introducing phosphonic acid functionalities into polymer chains, which is critical for applications in flame retardancy, adhesion promotion, and as a stable precursor for synthesizing well-defined poly(vinylphosphonic acid). [1] Its properties are frequently benchmarked against its closest analog, diethyl vinylphosphonate (DEVP), and vinylphosphonic acid (VPA) itself, particularly in polymerization and material performance contexts.
Direct substitution of Dimethyl vinylphosphonate (DMVP) with analogs like Diethyl vinylphosphonate (DEVP) or Vinylphosphonic acid (VPA) can lead to significant performance trade-offs. DMVP possesses a higher weight percentage of phosphorus compared to DEVP (22.8% vs. 18.9%), enabling formulators to achieve equivalent flame retardancy with lower loading, thereby better preserving the mechanical properties of the base polymer. [1] Furthermore, using DMVP as a precursor for poly(vinylphosphonic acid) (PVPA) via a polymerize-then-hydrolyze route allows for superior control over polymer architecture (e.g., molecular weight, tacticity) compared to the direct, often uncontrolled, polymerization of VPA. [2] The choice of the ester group (methyl vs. ethyl) also influences hydrolysis rates and the thermal properties of the resulting polymers, making these monomers non-interchangeable for process-sensitive applications. [3]
Dimethyl vinylphosphonate provides a higher concentration of active phosphorus per unit of mass compared to its common substitute, Diethyl vinylphosphonate. This allows for lower loading levels to achieve the same degree of flame retardancy, which is critical for maintaining the mechanical integrity and minimizing changes to the glass transition temperature of the host polymer matrix. [1]
| Evidence Dimension | Phosphorus Content by Weight |
| Target Compound Data | 22.8% for Dimethyl vinylphosphonate |
| Comparator Or Baseline | 18.9% for Diethyl vinylphosphonate |
| Quantified Difference | 20.6% higher phosphorus content |
| Conditions | Calculated from molecular formula. |
This enables the formulation of high-performance, flame-retardant polymers with less impact on the material's original physical properties.
Direct polymerization of vinylphosphonic acid (VPA) is often difficult to control and can lead to undesirable side reactions like anhydride formation and cyclopolymerization. [1] In contrast, Dimethyl vinylphosphonate is an ideal precursor for producing well-defined poly(vinylphosphonic acid) (PVPA). It undergoes controlled radical polymerization techniques like RAFT, followed by a straightforward acidic hydrolysis to yield high-purity PVPA with controlled molecular weight and low polydispersity. [REFS-2, 3] This two-step process bypasses the handling and polymerization challenges associated with the direct use of VPA monomer.
| Evidence Dimension | Polymerization Control |
| Target Compound Data | Enables controlled polymerization (e.g., anionic, RAFT) followed by hydrolysis to yield well-defined PVPA. |
| Comparator Or Baseline | Direct polymerization of Vinylphosphonic Acid (VPA) is often uncontrolled, leading to branching and impurities. |
| Quantified Difference | Achieves low polydispersity and controlled molecular weight, which is difficult with direct VPA polymerization. |
| Conditions | Anionic or RAFT polymerization of DMVP followed by acidic hydrolysis. |
For applications requiring precise polymer architecture, such as in proton exchange membranes or advanced dispersants, this route offers reproducibility and performance that direct VPA polymerization cannot match.
In the synthesis of vinylphosphonic acid via hydrolysis of its dialkyl esters, Dimethyl vinylphosphonate demonstrates significantly faster reaction kinetics compared to Diethyl vinylphosphonate. Under identical acidic hydrolysis conditions (10 mol % TfOH, 140 °C), DMVP achieved a 98% yield of vinylphosphonic acid in 24 hours. In contrast, DEVP was slower, yielding only 76% after an extended reaction time of 48 hours. [1]
| Evidence Dimension | Yield of Vinylphosphonic Acid via Hydrolysis |
| Target Compound Data | 98% Yield in 24 hours |
| Comparator Or Baseline | Diethyl vinylphosphonate: 76% Yield in 48 hours |
| Quantified Difference | DMVP is significantly faster and provides a higher yield in half the time. |
| Conditions | Catalytic hydrolysis using 10 mol % TfOH at 140 °C. |
For industrial synthesis of vinylphosphonic acid, the faster kinetics and higher yield from DMVP translate to increased throughput, reduced energy consumption, and improved process efficiency.
DMVP is incorporated as a reactive comonomer into polymer systems like polysulfonamides or polyacrylonitrile to impart inherent flame retardancy. [REFS-1, 2] Its higher phosphorus content compared to DEVP allows for achieving target UL-94 or LOI ratings with minimal disruption to the host polymer's mechanical strength, clarity, and processing characteristics.
The synthesis of proton-exchange membranes for fuel cells requires PVPA with a well-defined molecular weight and linear architecture to ensure optimal proton conductivity and mechanical stability. Using DMVP as a starting monomer in a controlled polymerization followed by hydrolysis is the preferred industrial and research route to produce high-quality PVPA that meets these stringent performance requirements. [3]
As a stable, liquid intermediate, DMVP is a superior choice for the large-scale synthesis of vinylphosphonic acid. Its rapid and high-yield hydrolysis, compared to DEVP, makes it a more economically viable and process-efficient precursor, reducing reaction times and improving plant throughput. [4]
Copolymers containing units derived from DMVP are used to create adhesives and coatings with strong, durable bonds to inorganic substrates like metal oxides, hydroxyapatite (in dental applications), and glass. [5] The phosphonate moiety, readily introduced via DMVP, provides powerful chelating interactions with the substrate surface.
Corrosive;Irritant